molecular formula C13H13NO3 B3055265 2-(3,4-Dimethoxyphenyl)pyridin-3-ol CAS No. 63688-36-8

2-(3,4-Dimethoxyphenyl)pyridin-3-ol

Cat. No. B3055265
CAS RN: 63688-36-8
M. Wt: 231.25 g/mol
InChI Key: JFDJCKRMLIGDHB-UHFFFAOYSA-N
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Patent
US04108997

Procedure details

2-(3,4-Dimethoxybenzoyl)furan (764.0 g, 3.28 moles, described in Example 2) is heated at 140° C in an autoclave in the presence of concentrated ammonium hydroxide (7 liters) and methanol (6 liters) for 17 hours. The mixture is cooled and concentrated to 4 liters. Methylene chloride (3 liters) is added and the mixture is extracted with 8N aqueous sodium hydroxide (500 ml). The aqueous extract is washed with methylene chloride. Ice is added to the aqueous phase followed by 6N hydrochloric acid to bring the pH between 7.5-7.0. The brown precipitate is collected, dried and milled to give the title compound, mp 150°-155° C.
Quantity
764 g
Type
reactant
Reaction Step One
Quantity
7 L
Type
reactant
Reaction Step One
Quantity
6 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:13]=[CH:14][C:15]=1[O:16][CH3:17])[C:6]([C:8]1[O:9][CH:10]=[CH:11][CH:12]=1)=O.[OH-].[NH4+:19]>CO>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:6]2[C:8]([OH:9])=[CH:12][CH:11]=[CH:10][N:19]=2)[CH:13]=[CH:14][C:15]=1[O:16][CH3:17] |f:1.2|

Inputs

Step One
Name
Quantity
764 g
Type
reactant
Smiles
COC=1C=C(C(=O)C=2OC=CC2)C=CC1OC
Name
Quantity
7 L
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
6 L
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 4 liters
ADDITION
Type
ADDITION
Details
Methylene chloride (3 liters) is added
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with 8N aqueous sodium hydroxide (500 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous extract
WASH
Type
WASH
Details
is washed with methylene chloride
ADDITION
Type
ADDITION
Details
Ice is added to the aqueous phase
CUSTOM
Type
CUSTOM
Details
The brown precipitate is collected
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
milled

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)C1=NC=CC=C1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.